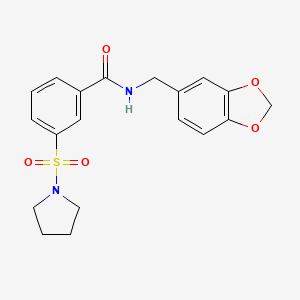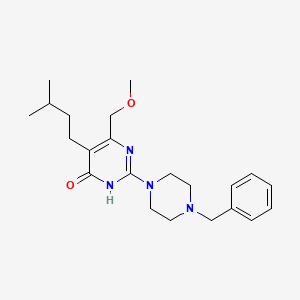![molecular formula C18H16N4O3 B6073142 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes by binding to their active sites. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been reported to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potential applications in enzyme inhibition studies and cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in scientific research. One potential direction is to explore its applications in enzyme inhibition studies and cancer treatment further. Another potential direction is to investigate its potential applications in the treatment of other diseases, such as oxidative stress-related diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy.
Conclusion:
In conclusion, 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a pyrazolopyrimidine derivative that has shown potential applications in scientific research. This compound has been synthesized using different methods and has been reported to have anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Future research could focus on exploring its potential applications in the treatment of other diseases and improving its solubility and bioavailability.
合成法
The synthesis of 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been reported using different methods. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethoxybenzylamine to obtain 3,4-dimethoxybenzyl 4-chloro-3-nitrobenzoate. This compound is then reacted with hydrazine hydrate to obtain 7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
科学的研究の応用
7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown potential applications in scientific research. This compound has been reported to have anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
特性
IUPAC Name |
11-[(3,4-dimethoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-24-15-4-3-12(9-16(15)25-2)11-21-8-6-14-13(18(21)23)10-19-17-5-7-20-22(14)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFZHXOFIHYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=CC=NN34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)

![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)

![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B6073116.png)

![N-[(1-benzyl-3-pyrrolidinyl)methyl]-N'-(2-methoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6073121.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B6073127.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073131.png)
![nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6073155.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)